delta2-Cefotetan

描述

Delta2-Cefotetan is a derivative of cefotetan, a semisynthetic cephamycin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against anaerobic bacteria. This compound is used primarily in pharmaceutical research and development as a reference standard for analytical testing .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of delta2-Cefotetan involves several steps, starting from the core cephalosporin structureThe reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of high-quality reagents and stringent quality control measures ensures the consistency and reliability of the final product .

化学反应分析

Types of Reactions

Delta2-Cefotetan undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atoms in the molecule, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy and tetrazole groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Delta2-Cefotetan is widely used in scientific research, particularly in the fields of:

Chemistry: As a reference standard for analytical methods such as high-performance liquid chromatography and mass spectrometry.

Biology: Studying the interactions of antibiotics with bacterial enzymes and cell walls.

Medicine: Researching the efficacy and resistance mechanisms of cephalosporin antibiotics.

Industry: Quality control and validation of pharmaceutical products.

作用机制

The bactericidal action of delta2-Cefotetan results from its ability to inhibit bacterial cell wall synthesis. It binds to and inhibits the bacterial penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the cell wall. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell .

相似化合物的比较

Delta2-Cefotetan is similar to other cephamycin antibiotics but has unique features that set it apart:

Cefotetan: this compound is a derivative of cefotetan with similar antibacterial properties but is used primarily as a reference standard.

Cefoxitin: Another cephamycin antibiotic with a similar spectrum of activity but different chemical structure.

Cefmetazole: Similar to cefoxitin, with slight variations in its chemical structure and spectrum of activity.

This compound’s unique structure, particularly the presence of the tetrazole ring, contributes to its distinct chemical and biological properties .

生物活性

Delta2-Cefotetan is a semisynthetic cephamycin antibiotic derived from the natural product cephamycin C. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative and anaerobic bacteria. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and case studies demonstrating its effectiveness in various infections.

Cefotetan exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cell wall biosynthesis. This action leads to cell lysis and death of susceptible bacteria. The drug is particularly effective against a variety of microorganisms, including:

- Gram-negative bacteria : Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae)

- Gram-positive bacteria : Streptococcus pneumoniae

- Anaerobic bacteria : Bacteroides fragilis

Cefotetan is notably resistant to many beta-lactamases, enhancing its clinical utility against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of cefotetan indicates significant clinical implications:

| Parameter | Value |

|---|---|

| Volume of Distribution | 10.3 L (healthy adults) |

| Protein Binding | 88% |

| Half-Life | Approximately 3.5 hours |

| Clearance | 1.8 L/h (healthy adults) |

| Excretion | 51-81% unchanged in urine |

Cefotetan achieves high concentrations in urine, making it particularly effective for urinary tract infections .

Clinical Efficacy

Cefotetan has been demonstrated to be effective in treating various infections, including:

- Intra-abdominal infections

- Obstetric and gynecological infections

- Postoperative wound infections

- Complicated urinary tract infections

A study comparing cefotetan with cefazolin plus metronidazole for perioperative prophylaxis showed that cefotetan had a higher rate of surgical site infections (14% vs. 8.2%), although the difference was not statistically significant (p = 0.19). This suggests that while cefotetan is effective, its use may require careful consideration in surgical settings .

Case Studies

- Intra-abdominal Infections : In a cohort study involving patients with complicated intra-abdominal infections, cefotetan demonstrated a satisfactory clinical response in over 90% of cases, particularly in polymicrobial infections where anaerobes were present .

- Pediatric Efficacy : Another study noted that cefotetan was effective in treating acute otorhinolaryngological infections in children, achieving good results compared to other antibiotics .

- Surgical Prophylaxis : A retrospective analysis at Johns Hopkins Hospital highlighted adherence to guidelines for antibiotic prophylaxis during abdominal surgeries, indicating that cefotetan was initially preferred but later replaced due to shortages. The analysis found that adherence rates dropped significantly when switching to cefazolin plus metronidazole .

Adverse Effects and Considerations

While cefotetan is generally well-tolerated, some adverse effects have been reported:

- Hypoprothrombinemia leading to bleeding complications

- Allergic reactions similar to those seen with other beta-lactams

- Gastrointestinal disturbances

Monitoring is advised for patients receiving cefotetan, especially those with renal impairment or those on anticoagulants .

属性

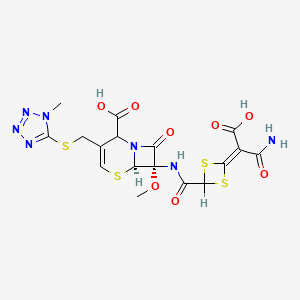

IUPAC Name |

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPFHNCVUTGLP-IGTHYWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718730 | |

| Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332499-75-8 | |

| Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。